![molecular formula C7H11NO B3375379 1-Cyclopropylpyrrolidin-3-one CAS No. 1096881-62-7](/img/structure/B3375379.png)
1-Cyclopropylpyrrolidin-3-one
Overview
Description
1-Cyclopropylpyrrolidin-3-one is a chemical compound with the CAS Number: 1096881-62-7 . It has a molecular weight of 125.17 and its IUPAC name is 1-cyclopropyl-3-pyrrolidinone . It is usually in a liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11NO/c9-7-3-4-8 (5-7)6-1-2-6/h6H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure and formula, which is C7H11NO .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 125.17 and a molecular formula of C7H11NO .Scientific Research Applications
1-Cyclopropylpyrrolidin-3-one has a wide range of applications in scientific research. It is used in the synthesis of many compounds, including pharmaceuticals, and is also used as a ligand in coordination chemistry. It is also used as a reagent in organic synthesis, and has been used in the synthesis of many biologically active compounds, including peptides, peptidomimetics and other small molecules. This compound has also been used in the synthesis of a variety of polymers, and has been used in the synthesis of polyurethanes and polyamides.
Mechanism of Action
1-Cyclopropylpyrrolidin-3-one is thought to act as an agonist at the GABAA receptor. It has been shown to bind to the benzodiazepine site of the GABAA receptor, and has been shown to increase the frequency of chloride channel opening. This increases the conductance of chloride ions across the cell membrane, which leads to the hyperpolarization of the cell membrane and the inhibition of neuronal firing.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to have sedative and anxiolytic effects in animals, and has also been shown to reduce locomotor activity and increase body temperature. It has also been shown to have anticonvulsant effects in animals, and has been shown to reduce seizure activity in rats. In addition, this compound has been shown to have antidepressant-like effects in mice.
Advantages and Limitations for Lab Experiments
1-Cyclopropylpyrrolidin-3-one has several advantages for use in laboratory experiments. It is a relatively stable compound, and is not easily degraded by light or air. It is also relatively inexpensive, and is readily available from chemical suppliers. However, this compound is a relatively toxic compound, and should be handled with care. It is also a relatively volatile compound, and should be stored in a sealed container in a cool, dry place.
Future Directions
1-Cyclopropylpyrrolidin-3-one has a wide range of potential applications in scientific research and the pharmaceutical industry. Further research is needed to explore the potential therapeutic uses of this compound, including its potential use as an anxiolytic, antidepressant, anticonvulsant and sedative. In addition, further research is needed to explore the potential of this compound as a ligand in coordination chemistry and as a reagent in organic synthesis. Finally, further research is needed to explore the potential of this compound in the synthesis of polymers and other materials.
Safety and Hazards
The safety information for 1-Cyclopropylpyrrolidin-3-one indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-cyclopropylpyrrolidin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-3-4-8(5-7)6-1-2-6/h6H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQCPKBTKKRXTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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